Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate is an organophosphorus compound that features a pyrimidine ring substituted with an ethylsulfanyl group and an ethylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate typically involves the reaction of 2-(ethylsulfanyl)-6-methylpyrimidine with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and diethyl ether.
Substitution: Thiols, amines, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Thiol or amine-substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylphosphonate moiety can mimic phosphate groups, allowing the compound to bind to the active sites of enzymes that utilize phosphate substrates. This binding can inhibit enzyme activity, leading to downstream effects on cellular processes. Additionally, the ethylsulfanyl group can undergo redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate can be compared to other organophosphorus compounds, such as:
Ethyl 2-(methylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 2-(ethylsulfanyl)-4-methylpyrimidin-6-yl ethylphosphonate: Similar structure but with the ethylsulfanyl group at a different position on the pyrimidine ring.
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl methylphosphonate: Similar structure but with a methylphosphonate group instead of an ethylphosphonate group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
25537-46-6 |
---|---|
Molecular Formula |
C11H19N2O3PS |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
4-[ethoxy(ethyl)phosphoryl]oxy-2-ethylsulfanyl-6-methylpyrimidine |
InChI |
InChI=1S/C11H19N2O3PS/c1-5-15-17(14,6-2)16-10-8-9(4)12-11(13-10)18-7-3/h8H,5-7H2,1-4H3 |
InChI Key |
VILCCVHHUUHGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)OC1=NC(=NC(=C1)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.